

AF 568 DBCO: An In-Depth Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: AF 568 DBCO

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **AF 568 DBCO**, a fluorescent dye vital for modern biological research and drug development. It delves into its core properties, reaction mechanisms, and practical applications, offering detailed protocols and visual aids to facilitate its use by both novice and experienced researchers.

Introduction to AF 568 DBCO

AF 568 DBCO is a bright, orange-fluorescent dye belonging to the rhodamine family of dyes.^[1] It is chemically functionalized with a dibenzocyclooctyne (DBCO) group, a key component for bioorthogonal chemistry.^{[2][3]} This modification allows **AF 568 DBCO** to selectively react with azide-containing molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.^{[1][2][3][4]}

The primary advantage of this system lies in its biocompatibility. Unlike traditional copper-catalyzed click chemistry, SPAAC does not require a cytotoxic copper catalyst, making it ideal for labeling and visualizing biomolecules within living cells and whole organisms without inducing toxicity.^{[2][4][5]} **AF 568 DBCO** is structurally identical to Alexa Fluor® 568, offering comparable spectral properties and performance.^{[4][6]} Its high photostability, pH resistance over a wide range, and hydrophilicity make it a versatile tool for a variety of applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.^{[4][6]}

Physicochemical and Photophysical Properties

The performance of **AF 568 DBCO** in experimental settings is dictated by its inherent chemical and photophysical characteristics. These properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₆₆ H ₈₀ N ₆ O ₁₁ S ₂	[7]
Molecular Weight	1197.51 g/mol	[7]
Appearance	Red solid	[8]
Solubility	Water, DMSO, DMF	[4][8]
Excitation Maximum (λ _{abs})	578 - 579 nm	[1][4][8][9]
Emission Maximum (λ _{em})	602 - 603 nm	[1][4][8][9]
Extinction Coefficient	88,000 cm ⁻¹ M ⁻¹	[4][8]
Laser Line	532 nm or 568 nm	[4][8]
Spectrally Similar Dyes	Alexa Fluor® 568, CF® 568	[4][8]

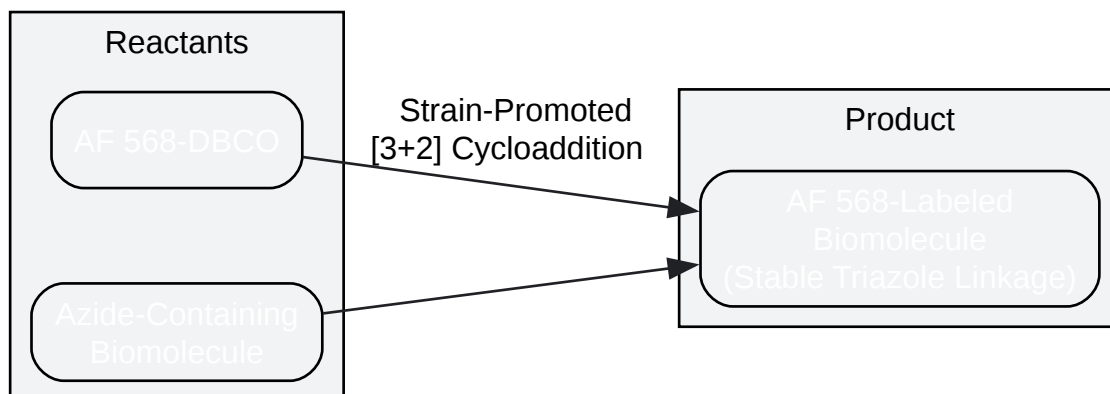
The Core of AF 568 DBCO: Copper-Free Click Chemistry

The utility of **AF 568 DBCO** is centered around its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Reaction Mechanism

The DBCO group on the AF 568 molecule is a highly strained cyclooctyne. This ring strain is the driving force behind its high reactivity towards azide-functionalized molecules.[10] The reaction proceeds as a [3+2] cycloaddition, where the azide and the alkyne of the DBCO group

"click" together to form a stable triazole linkage.[4] This reaction is highly specific and occurs rapidly at physiological temperatures and pH without the need for a copper catalyst.[5][11]



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Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction of **AF 568 DBCO**.

Advantages over Copper-Catalyzed Click Chemistry

The copper-free nature of the SPAAC reaction offers significant advantages for biological applications:

- **Biocompatibility:** The absence of a cytotoxic copper(I) catalyst is crucial for maintaining cell viability and normal physiological processes during in-vivo and live-cell imaging experiments. [4][5]
- **Simplicity:** The reaction proceeds without the need for additional reagents like ligands or reducing agents, simplifying experimental workflows.
- **Kinetics:** The reaction between DBCO and azides is significantly faster than other copper-free click chemistry reactions and is comparable to copper-catalyzed reactions.[2]

Experimental Protocols

This section provides a detailed methodology for a common application of **AF 568 DBCO**: the labeling of antibodies. This protocol can be adapted for labeling other proteins.

Antibody Labeling with AF 568 DBCO

This protocol assumes the antibody has been functionalized with an azide group.

Materials:

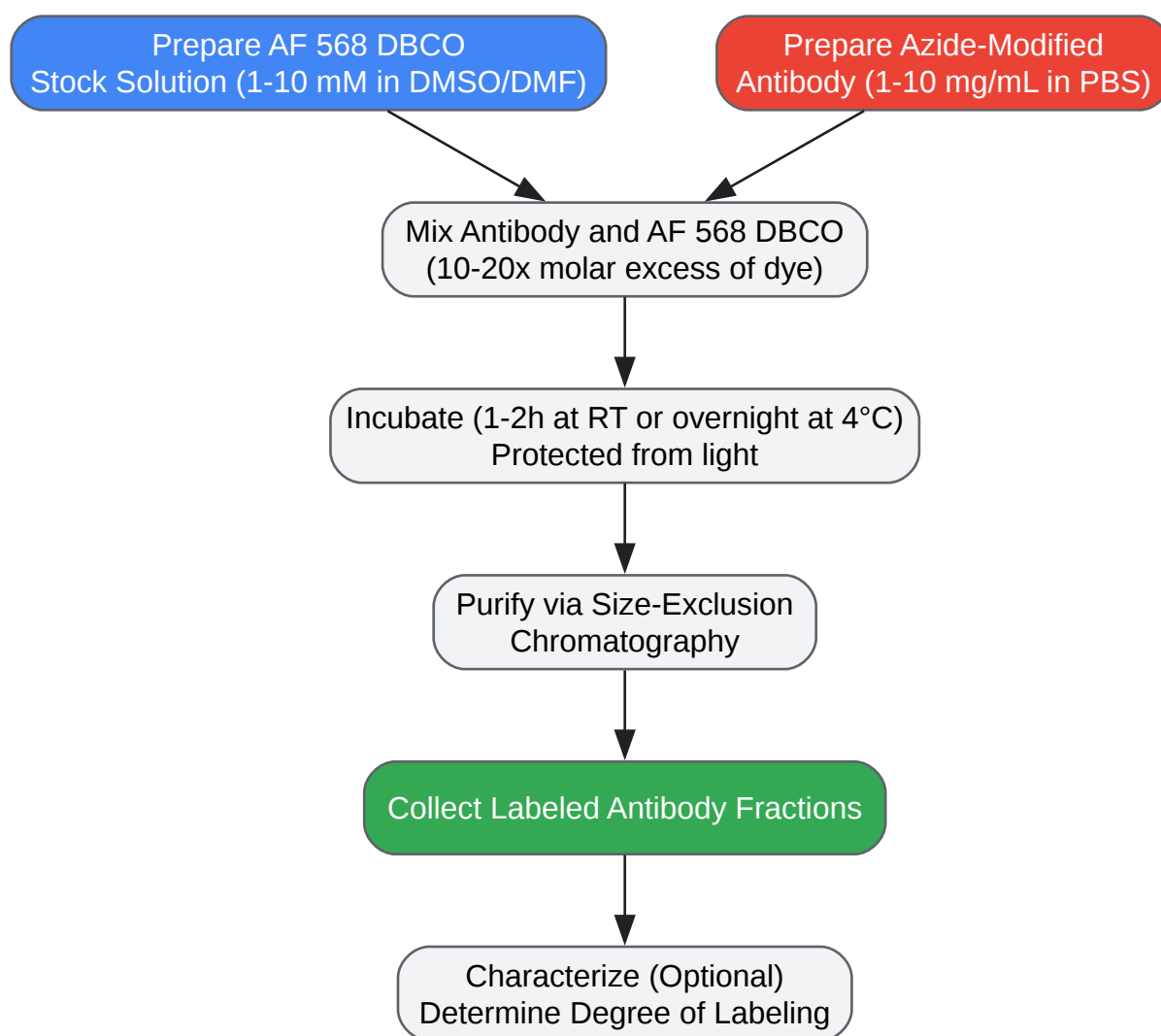
- Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
- **AF 568 DBCO**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare **AF 568 DBCO** Stock Solution:
 - Dissolve **AF 568 DBCO** in anhydrous DMF or DMSO to a final concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.
- Prepare Antibody Solution:
 - Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in the reaction buffer.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **AF 568 DBCO** stock solution to the antibody solution.
 - Gently mix and incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light. The optimal reaction time and temperature may need to be determined empirically.
- Purification:
 - Remove the unreacted **AF 568 DBCO** by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g.,

PBS).

- Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and 579 nm (for AF 568).



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Caption: A typical experimental workflow for labeling an azide-modified antibody with **AF 568 DBCO**.

Applications in Research and Drug Development

The unique properties of **AF 568 DBCO** make it a powerful tool in various scientific disciplines.

- **Cellular Imaging:** Its bright fluorescence and biocompatibility allow for high-resolution imaging of labeled biomolecules in living cells with minimal perturbation.[\[2\]](#)[\[3\]](#) This includes tracking proteins, glycans, and lipids.[\[4\]](#)[\[11\]](#)
- **In Vivo Imaging:** The copper-free nature of the labeling reaction enables the use of **AF 568 DBCO** in whole organisms for applications such as tracking cell populations or monitoring drug delivery.[\[2\]](#)[\[11\]](#)
- **Flow Cytometry:** The intense fluorescence of AF 568 makes it well-suited for identifying and sorting labeled cells using flow cytometry.[\[6\]](#)
- **Drug Development:** **AF 568 DBCO** can be used to label and track the biodistribution of therapeutic antibodies or other targeted drug delivery systems.[\[12\]](#)

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and reactivity of **AF 568 DBCO**.

Condition	Recommendation	Reference(s)
Solid Form	Store at -20°C, desiccated, and protected from light. Stable for up to 24 months.	[2]
In Solution	Store at -20°C, protected from light. Use within 1 month. For longer-term storage (-80°C), use within 6 months.	[1]
Transportation	Can be shipped at room temperature for up to 3 weeks.	[2]

Conclusion

AF 568 DBCO is a versatile and powerful fluorescent probe for bioorthogonal labeling. Its bright signal, photostability, and, most importantly, its ability to participate in copper-free click chemistry make it an indispensable tool for researchers in cell biology, immunology, and drug discovery. By understanding its fundamental properties and following established protocols, scientists can effectively harness the capabilities of **AF 568 DBCO** to advance their research.

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